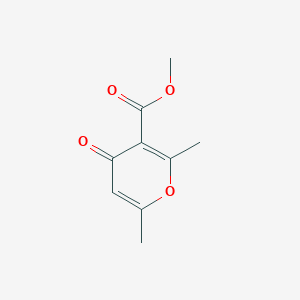![molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide](/img/structure/B8617123.png)
N-[(3-bromophenyl)methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo benzyl)-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo benzyl)-N-methylbenzamide typically involves the reaction of 3-bromo benzyl chloride with N-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(3-Bromo benzyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromo benzyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(3-substituted benzyl)-N-methylbenzamide derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of N-(3-Bromo benzyl)-N-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo benzyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Bromo benzyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromo benzyl)-N-ethylbenzamide
- N-(3-Bromo benzyl)-N-isopropylbenzamide
- N-(3-Bromo benzyl)-N-phenylbenzamide
Uniqueness
N-(3-Bromo benzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-17(11-12-6-5-9-14(16)10-12)15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VKQAJAHCROAUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
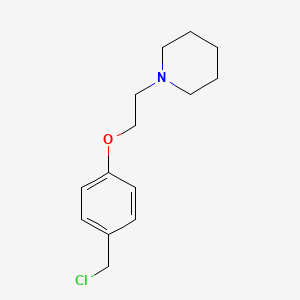
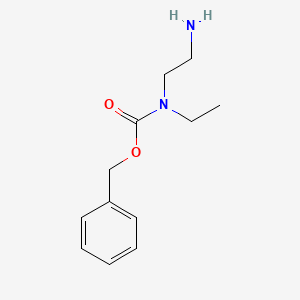
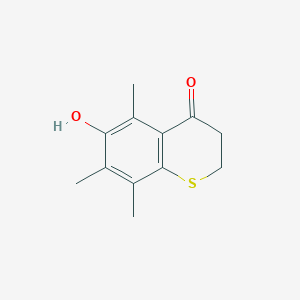
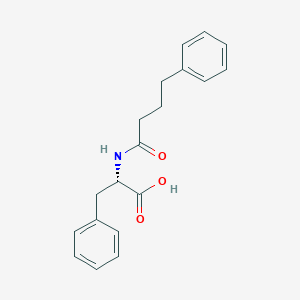
![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)
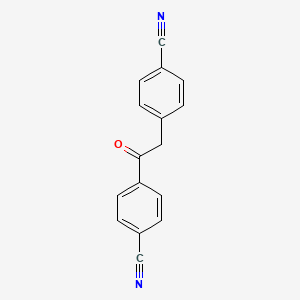
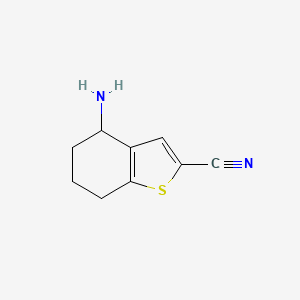
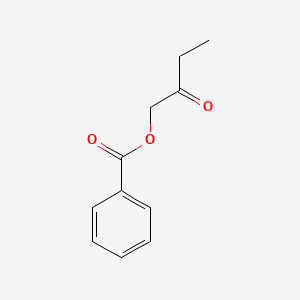
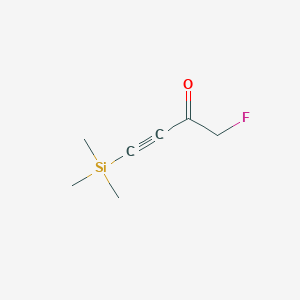
![3-Aminomethyl-4-methylbenzo[b]thiophene](/img/structure/B8617136.png)
![Ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate](/img/structure/B8617138.png)
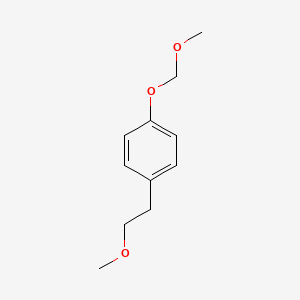
![N-benzylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8617147.png)
